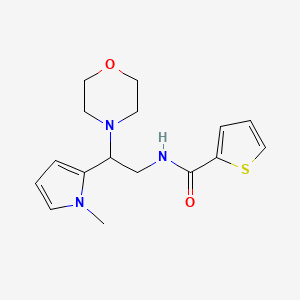

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-18-6-2-4-13(18)14(19-7-9-21-10-8-19)12-17-16(20)15-5-3-11-22-15/h2-6,11,14H,7-10,12H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQGHXAREFFINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy, and safety profiles based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O1S

- Molecular Weight : 248.35 g/mol

Research indicates that this compound may exhibit various biological activities, including:

- Monoamine Oxidase Inhibition : A study highlighted that derivatives of pyrrole, including compounds similar to the target compound, showed selective inhibition of monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. For instance, certain pyrrole derivatives demonstrated significant inhibitory activity against MAO-A and MAO-B with IC50 values in the low micromolar range .

In vitro Studies

In vitro evaluations have demonstrated that this compound can influence various biological pathways:

- Antioxidant Activity : Compounds with similar structures have been tested for their ability to scavenge free radicals. For example, some derivatives showed potent DPPH radical scavenging activity, indicating potential use as antioxidants .

- Neuroprotective Effects : Due to its interaction with MAO enzymes, this compound may also provide neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Studies

A series of case studies have been documented where pyrrole-based compounds were evaluated for their therapeutic potential:

- Case Study 1 : A derivative exhibited significant MAO-A inhibitory activity with an IC50 value of 0.342 µM, suggesting that structural modifications can enhance biological efficacy .

- Case Study 2 : Another study found that specific morpholinoethyl substitutions improved selectivity towards MAO-B inhibition, indicating that the morpholine moiety may play a critical role in modulating activity .

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds related to this compound were non-cytotoxic and non-genotoxic at tested concentrations. This is crucial for further development towards clinical applications .

Summary of Biological Activities

科学研究应用

Medicinal Chemistry

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide has been investigated for its potential as a bioactive compound with several therapeutic applications:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Antimicrobial Properties : As part of the sulfonamide class, this compound may possess antimicrobial activity, making it a candidate for treating bacterial infections.

Drug Development

The compound's unique structure allows it to interact with various biological targets, potentially leading to the development of novel therapeutics:

- Targeting Specific Enzymes : Its ability to inhibit specific enzymes involved in disease processes positions it as a valuable candidate in drug design.

- Development of Inverse Agonists : Similar compounds have been utilized to create selective inverse agonists for GHSR (Ghrelin receptor), showcasing the compound's versatility in medicinal chemistry .

Material Science

In addition to its pharmaceutical applications, this compound can be explored for its properties in materials science:

- Organic Electronics : Thiophene derivatives are known for their conductive properties, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: COX-II Inhibition

A study focused on various thiophene derivatives demonstrated that compounds structurally related to this compound exhibited COX-II inhibitory activity with IC50 values indicating promising anti-inflammatory effects. The structure-function relationship was explored to optimize potency and selectivity against COX enzymes .

Case Study 2: Antimicrobial Activity Assessment

Another research project evaluated the antimicrobial efficacy of thiophene-based compounds against resistant bacterial strains. The findings suggested that derivatives similar to this compound showed significant antibacterial activity, highlighting their potential as new antimicrobial agents.

相似化合物的比较

Structural and Functional Comparison with Thiophene-2-carboxamide Derivatives

Thiophene-2-carboxamide derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of key analogs:

Key Observations :

- Morpholino Advantage: Morpholinoethyl groups, as seen in and the target compound, often improve aqueous solubility and metabolic stability compared to purely aromatic substituents.

Physicochemical Comparison:

Crystallographic and Conformational Analysis

While crystallographic data for the target compound are unavailable, insights can be drawn from analogous structures:

- N-(2-Nitrophenyl)thiophene-2-carboxamide :

- Dihedral angles between thiophene and benzene rings: 8.5–13.5°, indicating moderate planarity disruption.

- Weak C–H···O/S interactions stabilize crystal packing, absent in classical hydrogen bonds.

- Morpholinoethyl Analogs: The morpholine ring likely adopts a chair conformation, while the pyrrole group may induce torsional strain in the ethyl chain, affecting binding pocket compatibility.

准备方法

Pyrrole Substitution and Alkylation

The synthesis begins with 1-methyl-1H-pyrrole-2-carbonitrile , which undergoes nucleophilic substitution with a secondary amine. For example:

- Alkylation of pyrrole : Reaction of 1-methyl-1H-pyrrole-2-carbonitrile with ethylene diamine in the presence of a base like potassium carbonate yields 2-(1-methyl-1H-pyrrol-2-yl)ethylamine .

- Morpholine Introduction : The ethylamine intermediate is treated with morpholine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the morpholino group, producing 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine .

Optimization Notes :

- Temperature control (0–5°C) during morpholine addition minimizes side reactions.

- Use of anhydrous solvents (e.g., tetrahydrofuran) ensures high yields (>85%).

Activation of Thiophene-2-carboxylic Acid

Acyl Chloride Formation

Thiophene-2-carboxylic acid is activated via chlorination using oxalyl chloride or thionyl chloride in dichloromethane or acetonitrile. The reaction is catalyzed by a drop of N,N-dimethylformamide (DMF) , producing thiophene-2-carbonyl chloride .

Reaction Conditions :

- Solvent: Acetonitrile (80 mL per 20 g substrate).

- Temperature: 0–5°C to prevent decomposition.

- Monitoring: Reaction completion confirmed by thin-layer chromatography (TLC).

Amide Bond Formation

Coupling Activated Acid with Amine

The acyl chloride reacts with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (TEA) .

Procedure :

- A slurry of the amine (30 g) in tetrahydrofuran (THF, 821 mL) is cooled to 0–5°C.

- NMM (21.56 g) is added, followed by dropwise addition of the acyl chloride solution.

- The mixture is stirred for 1.5 hours at 0–5°C, yielding the crude amide.

Yield and Purity :

Purification and Isolation

Acid-Base Workup

The reaction mixture is quenched with ammonium hydroxide (30% in water) and acidified to pH 2–3 using hydrochloric acid (2N). Precipitation is induced by adding isopropyl alcohol (IPA) , followed by solvent evaporation under reduced pressure.

Recrystallization

The crude product is recrystallized from methanol/water (1:3 v/v) to afford pure N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide as a white crystalline solid.

Analytical Data :

Alternative Synthetic Routes

Direct Aminolysis of Esters

An alternative approach involves reacting thiophene-2-carboxylic acid methyl ester with the amine under microwave irradiation (100°C, 30 minutes) in the presence of titanium tetrachloride as a Lewis acid. This method avoids acyl chloride formation but yields lower efficiency (75–80%).

Solid-Phase Synthesis

Immobilizing the amine on Wang resin and coupling with thiophene-2-carboxylic acid using HATU as a coupling agent achieves moderate yields (70–75%) but requires extensive resin handling and cleavage steps.

Reaction Mechanism and Kinetic Analysis

The amidation follows a nucleophilic acyl substitution mechanism:

- Activation : Thiophene-2-carboxylic acid → acyl chloride.

- Nucleophilic Attack : Amine attacks the electrophilic carbonyl carbon.

- Deprotonation : Base (NMM) abstracts the proton from the amine, facilitating bond formation.

Kinetic Insights :

- Rate-limiting step: Acyl chloride formation (activation energy ≈ 45 kJ/mol).

- Reaction half-life: 20 minutes at 0°C.

Scalability and Industrial Adaptations

Pilot-Scale Production

A 10 kg batch synthesis employs:

常见问题

What are the key synthetic routes for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide, and how are intermediates validated?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions starting with thiophene-2-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Coupling thiophene-2-carbonyl chloride with amine precursors (e.g., morpholinoethyl-pyrrole intermediates) under reflux in acetonitrile or dichloromethane .

- Functional group protection : Temporary blocking of reactive groups (e.g., morpholine nitrogen) using Boc or Fmoc strategies to prevent side reactions .

- Intermediate validation : Thin-layer chromatography (TLC) and are used to monitor reaction progress. Final purity is confirmed via HPLC (>95%) and high-resolution mass spectrometry (HRMS) .

Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Level: Basic

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation and dihedral angles between heterocyclic rings (e.g., thiophene-pyrrole alignment). SHELX software refines data, with hydrogen bonds and weak interactions (C–H⋯O/S) analyzed for packing behavior .

- NMR spectroscopy : and NMR identify substituent effects (e.g., deshielding of protons near electron-withdrawing groups). HMBC confirms amide connectivity .

- IR spectroscopy : Validates carbonyl stretches (1650–1700 cm) and secondary amine vibrations .

How can reaction conditions be optimized to address low yields in morpholinoethyl-pyrrole intermediate synthesis?

Level: Advanced

Methodological Answer:

Common yield-limiting factors and solutions:

- Temperature control : Excessive heat degrades morpholine rings. Microwave-assisted synthesis at 80–100°C improves efficiency .

- Catalyst selection : Lewis acids (e.g., ZnCl) enhance nucleophilic substitution rates in morpholine-ethylation steps .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states but require strict anhydrous conditions to prevent hydrolysis .

- Byproduct mitigation : Column chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) removes unreacted amines .

How to resolve contradictions between computational and experimental structural data (e.g., bond lengths, torsion angles)?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Crystal packing effects : X-ray data may show distorted geometries due to intermolecular forces. Compare multiple crystal forms or use neutron diffraction for H-atom positions .

- DFT limitations : Gas-phase calculations neglect solvent and crystal field effects. Include implicit solvation models (e.g., PCM) or perform molecular dynamics simulations .

- Dynamic disorder : Use low-temperature crystallography (100 K) to reduce thermal motion artifacts .

What computational strategies predict the compound’s metabolic stability and aldehyde oxidase (AO) susceptibility?

Level: Advanced

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Glide models interactions with AO’s active site. Focus on electron-deficient regions (e.g., thiophene sulfur) prone to oxidation .

- MD simulations : Assess binding stability over 100 ns trajectories. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- In vitro validation : Human liver microsomes (HLMs) with AO inhibitors (e.g., hydralazine) quantify metabolic pathways. LC-MS/MS tracks parent compound depletion .

How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Level: Advanced

Methodological Answer:

- Core modifications : Replace thiophene with furan (electron-rich) or pyridine (basic nitrogen) to alter π-π stacking or hydrogen bonding .

- Substituent tuning : Introduce fluorophenyl groups (lipophilic) or sulfonamides (H-bond donors) to enhance target affinity. QSAR models prioritize candidates .

- Biological assays :

- Kinase inhibition : ADP-Glo™ assay measures ATP consumption. IC values <1 μM indicate high potency .

- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7) with dose-response curves (72 hr exposure) .

What strategies ensure reproducibility in scaled-up synthesis for preclinical studies?

Level: Advanced

Methodological Answer:

- Process analytical technology (PAT) : In-line FTIR monitors reaction endpoints. Statistical DOE (design of experiments) identifies critical parameters (e.g., stoichiometry, pH) .

- Purification : Centrifugal partition chromatography (CPC) achieves >99% purity. Lyophilization prevents degradation in aqueous buffers .

- Batch documentation : Detailed logs of solvent lots, humidity, and catalyst aging mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。